methyl4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylatehydrochloride
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Overview
Description
methyl4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylatehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with an amino group, a trifluoroethyl group, and a carboxylate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylatehydrochloride typically involves the reaction of appropriate pyrazole derivatives with methylating agents and trifluoroethylating reagents. Common reagents used in the synthesis include methyl iodide and trifluoroethyl iodide, which react under basic conditions to introduce the methyl and trifluoroethyl groups, respectively. The reaction is often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
methyl4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the trifluoroethyl group.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
methyl4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the pyrazole ring can engage in π-π interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: This compound lacks the trifluoroethyl group, resulting in different physicochemical properties and biological activities.
Methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: The absence of the hydrochloride salt form affects its solubility and stability.
Uniqueness
methyl4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylatehydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced biological activities.
Properties
IUPAC Name |
methyl 4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2.ClH/c1-15-6(14)5-4(11)2-13(12-5)3-7(8,9)10;/h2H,3,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJABDWYRKTYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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